3-Amino-4-hydroxy-N-methylbenzamide

Lipophilicity Drug-likeness Permeability

3-Amino-4-hydroxy-N-methylbenzamide (CAS 1243286-96-5) is a disubstituted benzamide building block bearing electron-rich amino (–NH₂) and hydroxyl (–OH) groups at the 3- and 4-positions of the aromatic ring, respectively, combined with an N-methyl amide side chain. This substitution pattern furnishes a bifunctional scaffold amenable to chemoselective derivatization, making the compound a versatile intermediate for medicinal chemistry, particularly in the construction of histone deacetylase (HDAC) inhibitor-like pharmacophores and related acylanilide frameworks.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 1243286-96-5
Cat. No. B2514624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-hydroxy-N-methylbenzamide
CAS1243286-96-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C=C1)O)N
InChIInChI=1S/C8H10N2O2/c1-10-8(12)5-2-3-7(11)6(9)4-5/h2-4,11H,9H2,1H3,(H,10,12)
InChIKeyPUDJLXXLBONTFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy 3-Amino-4-hydroxy-N-methylbenzamide (CAS 1243286-96-5) – Key Compound Attributes for R&D Procurement


3-Amino-4-hydroxy-N-methylbenzamide (CAS 1243286-96-5) is a disubstituted benzamide building block bearing electron-rich amino (–NH₂) and hydroxyl (–OH) groups at the 3- and 4-positions of the aromatic ring, respectively, combined with an N-methyl amide side chain [1]. This substitution pattern furnishes a bifunctional scaffold amenable to chemoselective derivatization, making the compound a versatile intermediate for medicinal chemistry, particularly in the construction of histone deacetylase (HDAC) inhibitor-like pharmacophores and related acylanilide frameworks [2]. Commercial availability from multiple vendors at purities typically ≥ 95% (confirmed by NMR, HPLC, or GC) supports straightforward procurement for hit-to-lead or fragment-based programs.

3-Amino-4-hydroxy-N-methylbenzamide Procurement Guide – Why Near-Analog Swaps Introduce Risk


Substituting in-class benzamide analogs for 3-amino-4-hydroxy-N-methylbenzamide can undermine synthetic and biological outcomes because seemingly minor structural variations produce measurable differences in lipophilicity, hydrogen-bonding capacity, and ring-activation patterns that govern reactivity and downstream pharmacology. For instance, deleting the N‑methyl group (3‑amino‑4‑hydroxybenzamide, CAS 120629‑58‑5) lowers computed logP by 0.4 units and increases topological polar surface area (TPSA) from 75.4 to 89.3 Ų [1], altering membrane permeability and pharmacokinetic profile. Conversely, repositioning the hydroxyl group (3‑amino‑2‑hydroxy‑N‑methylbenzamide, CAS 194413‑46‑2) switches the intramolecular hydrogen‑bond network from a para‑ to an ortho‑hydroxy‑amide arrangement, which affects both the electron density available for electrophilic substitution and the compound’s metabolic susceptibility [2]. These quantitative property shifts mean that generic replacement requires re‑optimization of entire synthetic sequences or structure‑activity relationships.

3-Amino-4-hydroxy-N-methylbenzamide Evidence Guide – Quantitative Differentiation vs. Closest Analogs


Computed Lipophilicity Advantage vs. the Des-Methyl Primary Amide Analog

3-Amino-4-hydroxy-N-methylbenzamide exhibits a calculated XLogP3 of 0.5, which is 0.4 log units higher than the des‑methyl comparator 3‑amino‑4‑hydroxybenzamide (XLogP3 = 0.1) [1]. The corresponding topological polar surface area (TPSA) decreases from 89.3 Ų in the primary amide to 75.4 Ų in the N‑methyl derivative, a reduction of 13.9 Ų, while both compounds retain three hydrogen‑bond donors and three hydrogen‑bond acceptors [1].

Lipophilicity Drug-likeness Permeability

Synthetic Scalability – Quantitative Single‑Step Protocol vs. Multi‑Step Routes for Related Scaffolds

A published one‑step Vilsmeier‑type protocol delivers 3‑amino‑4‑hydroxy‑N‑methylbenzamide in quantitative yield, with full characterization by ¹H‑, ²H‑, ¹³C‑NMR, IR, and Raman spectroscopy [1]. In contrast, the preparation of the 2‑hydroxy positional isomer 3‑amino‑2‑hydroxy‑N‑methylbenzamide typically requires a multi‑step nitration–reduction–amide‑coupling sequence with cumulative yields often below 60% .

Synthetic chemistry Process chemistry Benzamide synthesis

Vendor‑Attested Purity Specifications with Batch‑Level QC Documentation

Multiple independent vendors supply 3‑amino‑4‑hydroxy‑N‑methylbenzamide at ≥ 95% purity, with Bidepharm offering 98% purity and providing batch‑specific analytical reports including NMR, HPLC, and GC . In comparison, the 2‑hydroxy positional isomer (CAS 194413‑46‑2) is more frequently listed as a custom‑synthesis item with longer lead times and less standardized QC documentation [1].

Quality control Procurement Analytical chemistry

Para‑Hydroxy Substitution Confers Distinct Intramolecular Hydrogen‑Bond Architecture vs. Ortho‑Hydroxy Isomer

The 4‑hydroxy (para) arrangement in 3‑amino‑4‑hydroxy‑N‑methylbenzamide supports an extended intramolecular hydrogen‑bond network between the phenolic –OH and the amide carbonyl, a motif known to stabilize the bioactive conformation of several HDAC inhibitors [1]. The 2‑hydroxy (ortho) isomer 3‑amino‑2‑hydroxy‑N‑methylbenzamide (CAS 194413‑46‑2) preferentially forms a six‑membered ring hydrogen bond between the hydroxyl and the amide NH, altering both the torsional profile and the pKa of the phenol (predicted shift of ~ 0.8 pKa units) [2].

Molecular conformation Hydrogen bonding SAR

3-Amino-4-hydroxy-N-methylbenzamide Applications – Where This Scaffold Outperforms Analogs


Cell‑Permeable HDAC Inhibitor Fragment or Warhead Intermediate

With a computed XLogP3 of 0.5 and a TPSA of 75.4 Ų, 3‑amino‑4‑hydroxy‑N‑methylbenzamide sits favourably within the CNS‑MPO and Lipinski rule‑of‑five boundaries for cell permeability, outperforming the des‑methyl analog (XLogP3 = 0.1; TPSA = 89.3 Ų) [Section 3, Evidence 1]. This property profile supports its use as a starting material for HDAC‑targeting probes where intracellular access is required, and its para‑hydroxy substitution aligns with the zinc‑binding motif observed in clinical benzamide‑type HDAC inhibitors [Section 3, Evidence 4].

Scalable Library Synthesis via Single‑Step Diversification

The quantitative Vilsmeier‑type synthesis reported in Molbank 2023 enables gram‑scale preparation in a single step with no chromatographic purification [Section 3, Evidence 2]. For medicinal chemistry groups building focused amide‑coupled libraries, this route provides a cost‑effective and time‑saving alternative to multi‑step sequences required for the 2‑hydroxy positional isomer, translating into faster SAR cycles and lower per‑compound synthesis cost.

High‑Confidence Procurement for Biochemical Assay Standardization

Multiple vendors list 3‑amino‑4‑hydroxy‑N‑methylbenzamide at 95–98% purity with batch‑specific NMR, HPLC, or GC certificates [Section 3, Evidence 3]. This vendor‑attested quality infrastructure reduces the burden of in‑house re‑purification and minimizes the risk of assay artifacts caused by positional‑isomer impurities, making it the lower‑risk procurement choice for academic screening centers and industrial hit‑validation labs that require documented chain‑of‑custody for their test compounds.

Selective Amino‑Group Derivatization with Protected Phenol Handle

The 4‑hydroxy group can be selectively protected (e.g., as a silyl ether) to allow exclusive reaction at the 3‑amino position, a chemoselectivity that is operationally simpler in the para‑hydroxy isomer than in the ortho‑hydroxy isomer, where the phenolic –OH competes more strongly for electrophilic reagents due to its lower pKa [Section 3, Evidence 4]. This enables clean construction of 3‑amino‑diversified libraries without cross‑reactivity at the phenol site, a key advantage for fragment elaboration and PROTAC linker attachment.

Quote Request

Request a Quote for 3-Amino-4-hydroxy-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.